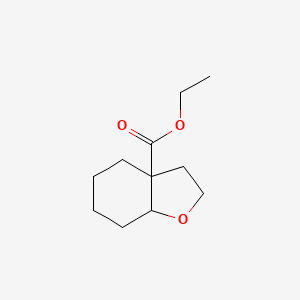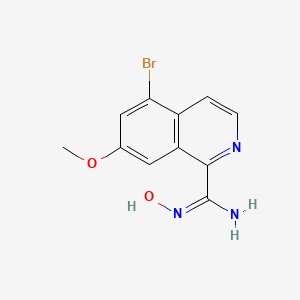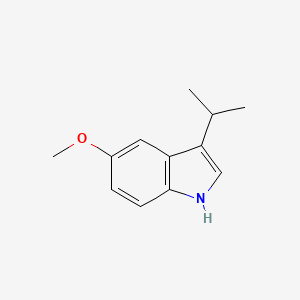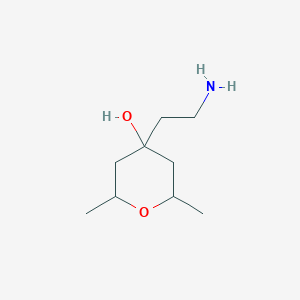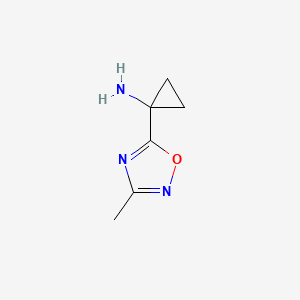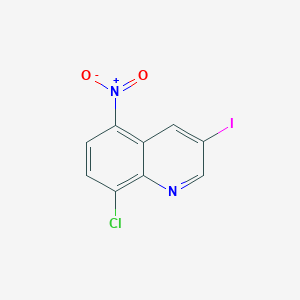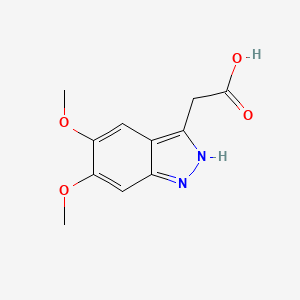
2-(5,6-dimethoxy-1H-indazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of two methoxy groups at positions 5 and 6 on the indazole ring and an acetic acid moiety at position 3. Indazole derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethoxy-1H-indazol-3-yl)acetic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through electrophilic substitution reactions using methanol and an appropriate catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced via a nucleophilic substitution reaction, where a suitable acetic acid derivative reacts with the indazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives of the compound .
Scientific Research Applications
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5,6-dimethoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Methoxyindazole: A compound with one methoxy group and similar indazole core.
6-Methoxyindazole: Another related compound with a single methoxy group.
Uniqueness
2-(5,6-Dimethoxy-1H-indazol-3-yl)acetic acid is unique due to the presence of two methoxy groups at specific positions on the indazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(5,6-dimethoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-3-6-7(4-10(9)17-2)12-13-8(6)5-11(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
MZTMMUQASMUWQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13198844.png)
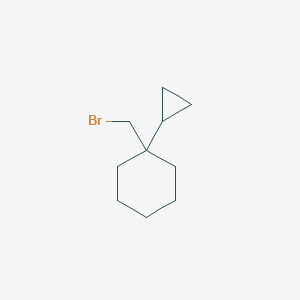
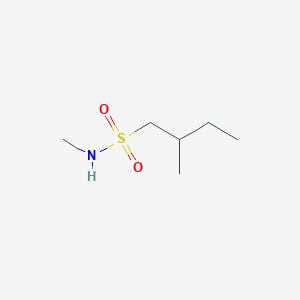
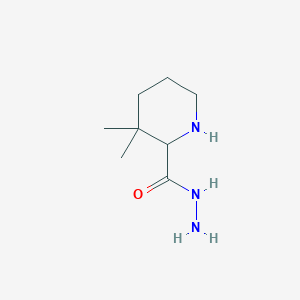
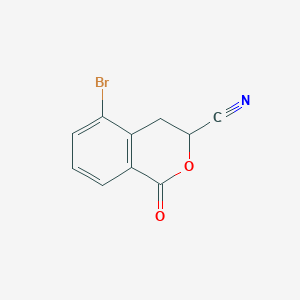
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
